![molecular formula C13H14O2 B13964913 4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 63828-70-6](/img/structure/B13964913.png)
4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is an organic compound characterized by a biphenyl structure with a methoxy group at the 4’ position and a ketone group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: A condensation reaction is carried out between 4-methoxybenzaldehyde and phenylacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways within cells.
Comparaison Avec Des Composés Similaires
4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one can be compared with similar compounds such as:
4-Methoxyphenylboronic acid: Similar in structure but with a boronic acid group instead of a ketone.
4-Methoxybenzaldehyde: Contains a methoxy group but lacks the biphenyl structure.
4-Methoxyacetophenone: Similar in having a methoxy group and a ketone but differs in the overall structure.
Propriétés
Numéro CAS |
63828-70-6 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h4,6-9H,2-3,5H2,1H3 |
Clé InChI |
IMVHLCTZKQIAOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


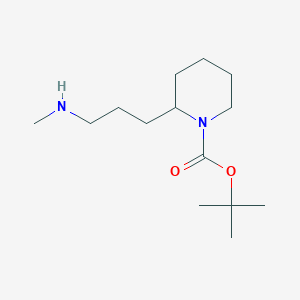
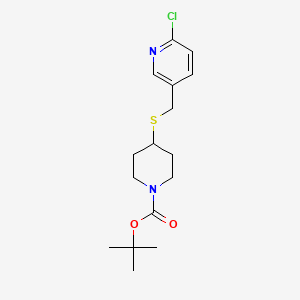
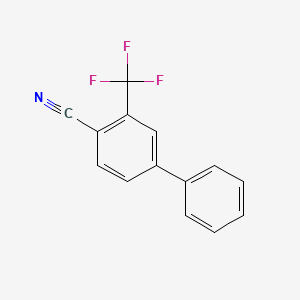

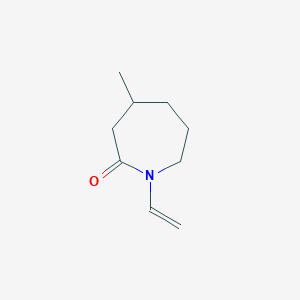
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
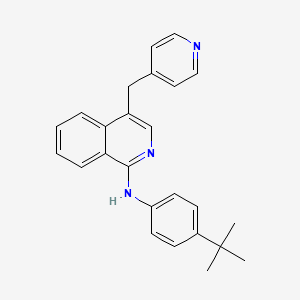
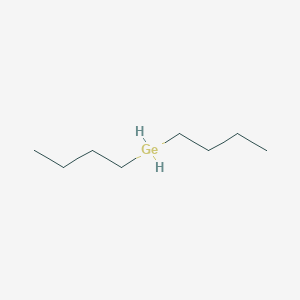
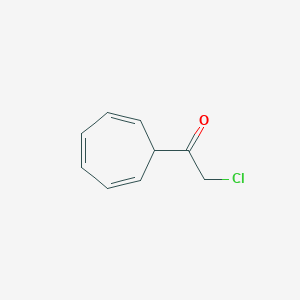
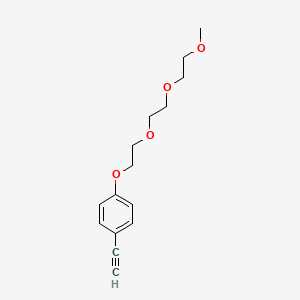
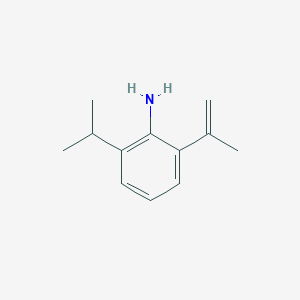
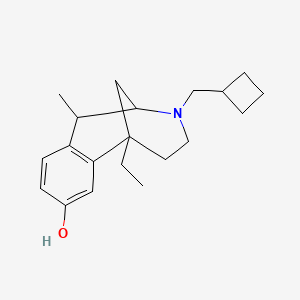
![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)
![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
